7-Nitro-1,3-dihydroisobenzofuran-4-ol
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Overview
Description
7-Nitro-1,3-dihydroisobenzofuran-4-ol is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to the benzofuran ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,3-dihydroisobenzofuran-4-ol typically involves nitration of 1,3-dihydroisobenzofuran-4-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,3-dihydroisobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydroxylamine or amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
7-Nitro-1,3-dihydroisobenzofuran-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-1,3-dihydroisobenzofuran-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,3-dihydroisobenzofuran: Similar structure but with the nitro group at a different position.
7-Amino-1,3-dihydroisobenzofuran-4-ol: A reduced form of 7-Nitro-1,3-dihydroisobenzofuran-4-ol.
7-Nitro-1,3-dihydroisobenzofuran-4-methanol: A derivative with a methanol group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
7-nitro-1,3-dihydro-2-benzofuran-4-ol |
InChI |
InChI=1S/C8H7NO4/c10-8-2-1-7(9(11)12)5-3-13-4-6(5)8/h1-2,10H,3-4H2 |
InChI Key |
LPUCBEAPDWGVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CO1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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